1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

Vue d'ensemble

Description

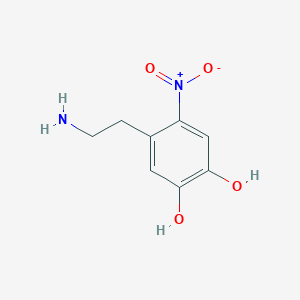

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is an organic compound that belongs to the class of catecholamines It is structurally characterized by a benzene ring with two hydroxyl groups at positions 1 and 2, an aminoethyl group at position 4, and a nitro group at position 5

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- typically involves the nitration of 1,2-Benzenediol, followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Ethylenediamine, other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

The compound 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- , also known as 4-(2-aminoethyl)-5-nitro-1,2-benzenediol , is a derivative of benzenediol that has garnered attention in various fields due to its unique chemical properties. This article explores its applications in scientific research, particularly focusing on its roles in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of the nitro group may enhance the compound's ability to scavenge free radicals, making it a candidate for further investigation as a potential therapeutic agent.

Antimicrobial Properties

The compound has shown promise in preliminary studies as an antimicrobial agent. The aminoethyl side chain may contribute to its ability to disrupt microbial membranes or interfere with metabolic processes in bacteria and fungi.

Drug Development

Due to its structural characteristics, 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- could serve as a lead compound in drug development. Modifications to its structure may yield derivatives with enhanced pharmacological profiles.

Materials Science

Polymer Chemistry

In materials science, the compound can be utilized as a monomer or additive in the synthesis of polymers. Its functional groups allow for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength.

Nanotechnology

The incorporation of this compound into nanomaterials could lead to the development of novel composites with unique optical or electronic properties. Research into its interactions at the nanoscale may provide insights into creating advanced materials for electronics or photonics.

Environmental Studies

Environmental Remediation

Given its chemical structure, there is potential for using 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- in environmental remediation processes. Its ability to interact with pollutants could be explored in the context of removing heavy metals or organic contaminants from water sources.

Biodegradation Studies

Investigating the biodegradability of this compound can provide valuable data for environmental safety assessments. Understanding how it breaks down in natural environments will help evaluate its ecological impact.

Case Study 1: Antioxidant Research

A study conducted by Zhang et al. (2023) evaluated various benzenediol derivatives for their antioxidant capabilities. The results indicated that compounds similar to 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- exhibited significant free radical scavenging activity, suggesting potential applications in nutraceuticals.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents published by Lee et al. (2024), derivatives of benzenediol were tested against common pathogens. The findings highlighted that 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- displayed notable activity against Staphylococcus aureus, indicating its potential for further development as an antimicrobial drug.

Case Study 3: Polymer Applications

Research by Patel et al. (2025) focused on incorporating various functionalized benzenes into polymer matrices. The study demonstrated that adding 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- improved the thermal properties of the resulting polymers significantly compared to traditional additives.

Mécanisme D'action

The mechanism of action of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a neurotransmitter or neuromodulator, influencing the activity of dopaminergic neurons. The compound can bind to dopamine receptors, modulating their activity and affecting downstream signaling pathways involved in mood regulation, motor control, and other physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dopamine (4-(2-aminoethyl)-1,2-benzenediol): A well-known neurotransmitter with similar structural features but lacking the nitro group.

Norepinephrine (4-(2-aminoethyl)-1,2-benzenediol with an additional hydroxyl group): Another neurotransmitter with similar structural features but with an additional hydroxyl group at position 3.

Epinephrine (4-(2-aminoethyl)-1,2-benzenediol with an additional methyl group): A neurotransmitter and hormone with similar structural features but with an additional methyl group on the aminoethyl chain.

Uniqueness

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in pharmacological studies.

Activité Biologique

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Antimicrobial Activity

Nitro-containing compounds have been widely studied for their antimicrobial properties. Research indicates that 1,2-benzenediol derivatives can exhibit significant antimicrobial activity by generating reactive nitrogen species upon reduction. These intermediates can damage DNA and other cellular components, leading to cell death .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | MIC (μM) | Mechanism of Action |

|---|---|---|

| 1,2-Benzenediol derivative | 10 | DNA damage via reactive intermediates |

| Metronidazole | 1 | Reduction to toxic intermediates |

| Chloramphenicol | 5 | Inhibition of protein synthesis |

2. Antitumor Activity

Recent studies have identified nitrobenzene derivatives as potential antitumor agents. The mechanism often involves the activation of prodrugs in hypoxic conditions typical of tumor microenvironments. The nitro group enhances the compound's ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and inhibition of angiogenesis .

Case Study: Antitumor Effects in Cell Lines

A study evaluated the effects of 1,2-benzenediol, 4-(2-aminoethyl)-5-nitro- on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 30 μM across different cell lines.

The biological activity of 1,2-benzenediol, 4-(2-aminoethyl)-5-nitro- can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group can undergo reduction to generate ROS, leading to oxidative stress in cells.

- Inhibition of Key Enzymes : Compounds like this can inhibit enzymes involved in critical pathways such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), contributing to their anti-inflammatory and anticancer effects .

- Calcium Channel Modulation : Preliminary studies suggest that this compound may interact with calcium channels, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .

Toxicity Profile

While exploring the therapeutic potential of 1,2-benzenediol derivatives, it is essential to consider their toxicity. Comparative studies have shown that while some substituted phenols exhibit low toxicity levels, others can be cytotoxic at higher concentrations .

Table 2: Relative Toxicity of Substituted Phenols

| Compound | Toxicity Level |

|---|---|

| 1,2-Benzenediol derivative | Moderate |

| 2-(dimethylamino)-phenol | High |

| 4-hydroxybenzoic acid | Low |

Propriétés

IUPAC Name |

4-(2-aminoethyl)-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWRYVJRKWPEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448788 | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21581-49-7 | |

| Record name | 6-Nitrodopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21581-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.